molecular formula C19H21NO B5300079 N-(sec-butyl)-2,3-diphenylacrylamide

N-(sec-butyl)-2,3-diphenylacrylamide

Cat. No. B5300079
M. Wt: 279.4 g/mol
InChI Key: GSFHTUIWCKEEIT-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2,3-diphenylacrylamide, also known as BDP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique chemical properties. BDP is a highly stable compound that exhibits excellent solubility in organic solvents, making it an ideal candidate for use in a wide range of scientific applications.

Mechanism of Action

The exact mechanism of action of N-(sec-butyl)-2,3-diphenylacrylamide is not fully understood, but it is believed to exert its anti-tumor effects by inhibiting the activity of enzymes involved in DNA replication and repair. N-(sec-butyl)-2,3-diphenylacrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
N-(sec-butyl)-2,3-diphenylacrylamide has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the activity of various enzymes and signaling pathways. Additionally, N-(sec-butyl)-2,3-diphenylacrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the key advantages of N-(sec-butyl)-2,3-diphenylacrylamide is its excellent solubility in organic solvents, which makes it easy to handle and use in a wide range of laboratory experiments. Additionally, N-(sec-butyl)-2,3-diphenylacrylamide is a highly stable compound, which ensures reproducibility and consistency in experimental results. However, one of the limitations of N-(sec-butyl)-2,3-diphenylacrylamide is its relatively high cost, which can limit its use in certain research settings.

Future Directions

There are several potential future directions for research on N-(sec-butyl)-2,3-diphenylacrylamide, including the development of novel cancer therapeutics based on its anti-tumor activity, the synthesis of new materials using N-(sec-butyl)-2,3-diphenylacrylamide as a building block, and the investigation of its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(sec-butyl)-2,3-diphenylacrylamide and its potential side effects and toxicity.

Synthesis Methods

N-(sec-butyl)-2,3-diphenylacrylamide can be synthesized using a variety of methods, with the most common being the reaction between sec-butylamine and 2,3-diphenylacryloyl chloride. This reaction yields N-(sec-butyl)-2,3-diphenylacrylamide as a white crystalline solid, which can be further purified using recrystallization techniques.

Scientific Research Applications

N-(sec-butyl)-2,3-diphenylacrylamide has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(sec-butyl)-2,3-diphenylacrylamide has been shown to exhibit potent anti-tumor activity, making it a promising candidate for the development of novel cancer therapeutics. Additionally, N-(sec-butyl)-2,3-diphenylacrylamide has been used to synthesize a range of materials, including polymers and liquid crystals, due to its excellent solubility and stability.

properties

IUPAC Name

(E)-N-butan-2-yl-2,3-diphenylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-3-15(2)20-19(21)18(17-12-8-5-9-13-17)14-16-10-6-4-7-11-16/h4-15H,3H2,1-2H3,(H,20,21)/b18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFHTUIWCKEEIT-NBVRZTHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)/C(=C/C1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(butan-2-yl)-2,3-diphenylprop-2-enamide

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